1-Ethoxypentane
Overview
Description
Synthetic Analysis
Reaction Conditions
The synthesis of 1-ethoxypentane typically requires an acid catalyst, such as sulfuric acid (H2SO4), and is conducted under reflux conditions to ensure the reaction proceeds efficiently[“].
Reaction Steps
Preparation of Reactants: Ethanol (C2H5OH) and pentane (C5H10) are prepared as reactants[“].
Acid Catalysis: Sulfuric acid is added to the reaction mixture to act as a catalyst[“].
Reflux: The reaction mixture is heated under reflux to maintain a constant temperature and ensure the reaction proceeds to completion[“].
Purification: The resulting mixture is cooled, and the product is purified through distillation to obtain pure this compound.
Reaction Mechanism
The reaction mechanism involves the protonation of ethanol by sulfuric acid, followed by the nucleophilic attack of the pentane on the protonated ethanol, leading to the formation of this compound and water[“].
Safety and Environmental Protection
Safety Issues: The use of sulfuric acid requires proper safety measures, including the use of personal protective equipment (PPE) such as gloves and goggles. The reaction should be conducted in a well-ventilated area or under a fume hood to avoid exposure to harmful vapors.
Environmental Impact: The synthesis process involves the use of strong acids and organic solvents, which can pose environmental risks if not properly managed. Waste products should be disposed of according to local regulations to minimize environmental impact[“].
Molecular Structure
Atomic Arrangement
1-Ethoxypentane has a molecular formula of C7H16O[“]. The atoms are arranged with a pentane (C5H12) backbone, and an ethoxy group (-OCH2CH3) attached to the first carbon atom of the pentane chain[“][“].
Bonding Type
The compound contains covalent bonds between carbon and hydrogen atoms, as well as between carbon and oxygen atoms[“]. The oxygen atom forms a single bond with a carbon atom and two single bonds with hydrogen atoms.
Geometry
The geometry around the carbon atoms in this compound is tetrahedral, which is typical for sp3 hybridized carbon atoms. The oxygen atom also has a bent geometry due to the lone pairs of electrons.
Electron Cloud Distribution
The electron cloud distribution in this compound is such that the electron density is higher around the oxygen atom due to its lone pairs, and around the carbon atoms due to the presence of multiple bonds.
Stereochemistry
This compound does not have stereoisomers because it lacks chiral centers. Therefore, it exists as a single stereoisomer.
Resonance Structure
This compound does not exhibit resonance as there are no conjugated pi-electron systems or multiple bonds that would allow for delocalization of electrons.
Mechanism of Action
Target of Action
1-Ethoxypentane primarily acts as a solvent in organic synthesis and analytical chemistry[“]. It does not have specific biological targets as it is not used as a drug or bioactive compound.
Mode of Action
As a solvent, this compound interacts with various organic compounds by dissolving them. Its low polarity allows it to dissolve non-polar to moderately polar substances, facilitating reactions and analyses in organic chemistry[“].
Result of Action
The use of this compound as a solvent leads to the efficient dissolution of organic compounds, which is crucial for reactions and analytical processes. It helps in obtaining clear solutions for spectroscopic analysis and chromatographic separations[“].
Action Environment
The effectiveness of this compound as a solvent can be influenced by environmental factors such as temperature and humidity. Higher temperatures can increase the rate of evaporation, while humidity can affect the solubility of certain compounds.
Physical Properties
State
1-Ethoxypentane is a liquid at standard temperature and pressure (STP).
Color and Appearance
The compound is colorless and transparent. Its appearance is smooth.
Density
The density of this compound is 0.772 g/cm³.
Melting Point and Boiling Point
The melting point of this compound is -73.5°C, and its boiling point is 118.4°C at 760 mmHg.
Solubility
This compound is slightly soluble in water but is highly soluble in organic solvents such as ethanol, ether, and acetone.
Electrical Conductivity and Thermal Conductivity
This compound has low electrical conductivity and moderate thermal conductivity.
Refractive Index
The refractive index of this compound is 1.396.
Chemical Properties
Chemical Reaction Type
1-Ethoxypentane commonly undergoes nucleophilic substitution reactions and esterification reactions due to the presence of the ether functional group.
Reactivity
This compound is relatively non-reactive with water but can react with strong acids and bases. It is stable under normal conditions but can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Redox Property
This compound is neither a strong oxidizing agent nor a strong reducing agent. It does not readily participate in redox reactions under normal conditions.
Acidity and Alkalinity
This compound is neutral, with no significant acidic or basic properties.
Stability
This compound is stable under normal conditions. It can decompose under extreme conditions, such as high temperatures or in the presence of strong oxidizing agents.
Toxicity
This compound is moderately toxic if inhaled or ingested. It can cause respiratory irritation and central nervous system depression. Proper safety measures should be taken when handling this compound.
Related Small Molecules
D-2-Hydroxypentanedioic acid disodium salt,Physalin A,Bomedemstat ditosylate,TT01001,Antitumor agent-103,GK563 ,Benidipine hydrochloride,Psoralen,Calpeptin,Lobetyolin ,disialoganglioside GD3,Hederacolchiside A1,n-Propyl 4-Hydroxybenzoate--d4,TDP665759,Tebuconazole
Scientific Research Applications
Solvent in Organic Synthesis
1-Ethoxypentane is widely used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds[“]. Its low polarity makes it suitable for reactions involving non-polar to moderately polar substances.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard in gas chromatography1
. Its physical properties, such as boiling point and density, make it ideal for separating and analyzing complex mixtures.
Extraction Solvent
This compound is used as an extraction solvent in the isolation of natural products[“]. Its ability to dissolve various organic compounds allows for efficient extraction of bioactive compounds from plant materials.
Reaction Medium
It acts as a reaction medium in various chemical reactions, including esterification and nucleophilic substitution reactions[“]. Its stability and non-reactivity with many reagents make it a preferred choice for these processes.
Cleaning Agent
In laboratory settings, this compound is used as a cleaning agent to remove organic residues from glassware and equipment[“]. Its effectiveness in dissolving organic compounds ensures thorough cleaning.
Reference Compound in Spectroscopy
This compound is used as a reference compound in spectroscopic studies, such as NMR and mass spectrometry[“]. Its well-defined spectral properties aid in the identification and characterization of unknown compounds.
Gas Chromatography Carrier Gas
It can be used as a carrier gas in gas chromatography, facilitating the separation of volatile compounds[“]. Its low reactivity and suitable physical properties make it an effective carrier gas.
Research in Green Chemistry
This compound is being explored in green chemistry research for its potential as a safer alternative to more hazardous solvents. Its low toxicity and environmental impact make it a candidate for sustainable chemical processes.
Properties
IUPAC Name |
1-ethoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXPMYSWFDBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170822 | |
Record name | Ether, ethyl pentyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-11-3 | |
Record name | Amyl ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17952-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, ethyl pentyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl amyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ether, ethyl pentyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pentyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Ethoxypentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG9HT4KHP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 1-Ethoxypentane as a volatile compound identified in Xihu Longjing tea. What is the significance of ethers like this compound in contributing to the overall aroma profile of tea?
A: The study categorizes this compound under the 'ethers' group of identified volatile compounds. While the paper doesn't delve into the specific sensory contribution of this compound, it does acknowledge that ethers, in general, can contribute to aroma profiles. Further research would be needed to characterize the specific odor profile of this compound and its impact on the overall aroma of Xihu Longjing tea. []
Q2: The researchers used GC×GC-TOFMS for a more comprehensive analysis of volatile compounds compared to GC-MS. How could this advanced technique be applied to further investigate the role of this compound and similar compounds in tea aroma?
A: The enhanced separation capability of GC×GC-TOFMS, as highlighted in the study, allows for the detection and identification of a wider range of volatile compounds in complex mixtures like tea. [] This technique could be used to:
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